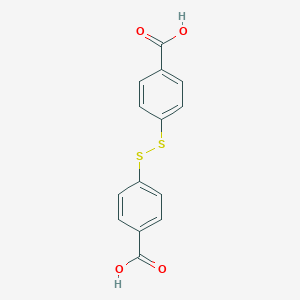

4,4'-Dithiobisbenzoic acid

Beschreibung

The exact mass of the compound 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-carboxyphenyl)disulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMSSMZJKUMFEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151123 |

Source

|

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-51-7 |

Source

|

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dithiobisbenzoic Acid (DTBA)

CAS Number: 1155-51-7

This technical guide provides a comprehensive overview of 4,4'-Dithiobisbenzoic acid (DTBA), also known as 4,4'-dithiodibenzoic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and various applications, with a focus on its relevance in biomedical and materials science research.

Core Chemical and Physical Properties

This compound is a disulfide-containing aromatic carboxylic acid. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical reactivity and makes it a valuable building block in supramolecular chemistry and materials science.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 1155-51-7 |

| Molecular Formula | C₁₄H₁₀O₄S₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White to pale yellow or pale orange solid/crystalline powder |

| Melting Point | 317-320 °C (decomposes) |

| Boiling Point (Predicted) | 525.2 ± 35.0 °C |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ |

| pKa (Predicted) | 3.58 ± 0.10 |

| Solubility | Slightly soluble in DMF, DMSO, and heated methanol |

Table 2: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| IUPAC Name | 4-[(4-carboxyphenyl)disulfanyl]benzoic acid |

| InChI | InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |

| InChIKey | GAMSSMZJKUMFEY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O |

| Synonyms | 4,4'-Dithiodibenzoic acid, Bis(4-carboxyphenyl) disulfide, p-Carboxyphenyl disulfide |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the oxidation of its corresponding thiol, 4-mercaptobenzoic acid.

Experimental Protocol: Synthesis via Oxidation of 4-Mercaptobenzoic Acid

This protocol outlines a general procedure for the synthesis of DTBA.

Materials:

-

4-Mercaptobenzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-mercaptobenzoic acid in a minimal amount of DMSO.

-

Slowly add deionized water to the solution while stirring. The formation of a white precipitate indicates the oxidation of the thiol to the disulfide.

-

Continue stirring at room temperature for 24 hours to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any residual DMSO.

-

To further purify the product, the precipitate can be dissolved in a dilute basic solution and then re-precipitated by the addition of hydrochloric acid.

-

Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound [2][6][7]

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons will be observed between 120-140 ppm, with the carboxyl carbon appearing downfield (>165 ppm). |

| FT-IR (KBr) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed corresponding to its molecular weight. |

Applications in Research and Development

The unique bifunctional nature of DTBA, with its two carboxylic acid groups and a central, cleavable disulfide bond, makes it a versatile molecule in various research and development areas.

Self-Assembled Monolayers (SAMs) for Biosensors

DTBA and its derivatives can form self-assembled monolayers on gold surfaces. The disulfide bond serves as the anchor to the gold, while the carboxylic acid termini can be used to immobilize biomolecules such as enzymes, antibodies, or DNA. This functionalization is a key step in the development of highly sensitive and specific biosensors.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

200 proof ethanol

-

Tweezers

-

Clean, sealable container

-

Dry nitrogen gas

Procedure:

-

Prepare a dilute solution of DTBA (e.g., 1 mM) in 200 proof ethanol.

-

Clean the gold substrate thoroughly (e.g., with piranha solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Immerse the clean gold substrate into the DTBA solution in a clean, sealable container.

-

Purge the container with dry nitrogen gas to minimize oxidation and seal it.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature.

-

Remove the substrate from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.

-

The carboxylic acid groups on the surface are now available for further functionalization, for example, via EDC/NHS chemistry to couple with amine-containing biomolecules.

Linker in Drug Delivery Systems

The cleavable disulfide bond in DTBA makes it an attractive linker for drug delivery systems. A therapeutic agent can be attached to a targeting moiety (e.g., an antibody or nanoparticle) via a DTBA-derived linker. The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, particularly in some tumor microenvironments. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing off-target side effects.

Building Block for Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of DTBA can coordinate with metal ions to form metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and separation. The presence of the disulfide bond within the MOF structure offers a site for post-synthetic modification or for creating stimuli-responsive materials.

Biological Activity

While extensive research on the specific biological activities of this compound is ongoing, studies on related benzoic acid derivatives suggest potential antimicrobial and cytotoxic properties.

Table 4: Potential Biological Activities (for further investigation)

| Activity | Description |

| Antimicrobial | Benzoic acid and its derivatives are known to possess antimicrobial properties. Further studies are needed to quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DTBA against various bacterial and fungal strains. |

| Cytotoxicity | The cytotoxic effects of DTBA on different cancer cell lines and normal cell lines need to be evaluated to determine its potential as an anticancer agent or to understand its toxicity profile. Assays such as the MTT assay can be used to determine the IC₅₀ values. |

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its well-defined structure, with reactive carboxylic acid groups and a cleavable disulfide bond, allows for its use in a wide range of applications, from the creation of functional surfaces for biosensing to the design of sophisticated drug delivery systems and novel porous materials. Further exploration of its biological activities will likely open up new avenues for its application in the pharmaceutical sciences.

References

- 1. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]

- 2. innspub.net [innspub.net]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

An In-Depth Technical Guide to 4,4'-Dithiobisbenzoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dithiobisbenzoic acid, a key molecule in various scientific and biomedical research areas. This document details its molecular structure, physicochemical properties, synthesis, and characterization, with a focus on its applications in drug delivery and biosensor development.

Core Molecular and Physicochemical Properties

This compound, also known as 4,4'-dithiodibenzoic acid, is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂.[1][2] It consists of two benzoic acid molecules linked by a disulfide bond at the para position. This disulfide linkage is a key feature, rendering the molecule susceptible to cleavage under reducing conditions, a property extensively utilized in various biomedical applications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2] |

| Molecular Weight | 306.36 g/mol | [3] |

| IUPAC Name | 4-[(4-carboxyphenyl)disulfanyl]benzoic acid | [2] |

| CAS Number | 1155-51-7 | [1] |

| Appearance | Pale yellow to pale orange solid | [4] |

| Melting Point | 317-320 °C (decomposes) | [4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | [4] |

| InChI Key | GAMSSMZJKUMFEY-UHFFFAOYSA-N | [4] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the oxidation of 4-mercaptobenzoic acid.[5] While various oxidizing agents can be employed, this protocol outlines a general procedure.

Experimental Protocol: Synthesis via Oxidation of 4-Mercaptobenzoic Acid

Materials:

-

4-Mercaptobenzoic acid

-

Suitable oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

Appropriate solvent (e.g., a basic aqueous solution)

-

Acid for precipitation (e.g., hydrochloric acid)

Procedure:

-

Dissolve 4-mercaptobenzoic acid in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the solution to precipitate the this compound product.

-

Collect the precipitate by filtration.

-

Wash the solid with deionized water to remove any remaining impurities.

-

Dry the purified product under vacuum.

Experimental Protocol: Purification by Recrystallization

For further purification, recrystallization can be performed. A patent for a similar compound, dithiodibenzoic acid, describes a method using a mixed solvent system.

Materials:

-

Crude this compound

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Add the crude this compound to a mixture of DMF and water.

-

Stir the suspension and heat to dissolve the solid.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold solvent mixture.

-

Dry the crystals under vacuum.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are anticipated in the aromatic region, corresponding to the protons ortho and meta to the carboxylic acid group. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and several bands corresponding to C-C stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern will likely show the molecular ion peak and fragments corresponding to the loss of carboxylic acid groups and cleavage of the disulfide bond.[6][7]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in drug development, particularly in the design of targeted drug delivery systems and biosensors.

Redox-Responsive Drug Delivery

The disulfide bond in this compound is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[8][9][10] This redox-sensitive behavior makes it an excellent linker for creating "smart" drug delivery systems.[11] These systems can carry a therapeutic payload to a target site, such as a tumor, and then release the drug upon entering the cell, thereby increasing efficacy and reducing off-target toxicity.[9][11]

Self-Assembled Monolayers (SAMs) for Biosensors

The thiol groups that can be generated from the reduction of the disulfide bond allow this compound and similar molecules to form self-assembled monolayers (SAMs) on gold surfaces. These organized molecular layers provide a versatile platform for the development of biosensors. The carboxylic acid groups can be functionalized to immobilize biorecognition elements, such as antibodies or enzymes, for the specific detection of biomarkers.

Conclusion

This compound is a versatile molecule with a well-defined structure and properties that are highly advantageous for biomedical research and drug development. Its straightforward synthesis, coupled with the redox-sensitive nature of its disulfide bond, makes it a valuable component in the design of targeted drug delivery systems and sensitive biosensors. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this important compound in their work.

References

- 1. scbt.com [scbt.com]

- 2. 4,4'-Dithiodibenzoic acid | C14H10O4S2 | CID 308480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, Technical Grade | 1155-51-7 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geo.fu-berlin.de [geo.fu-berlin.de]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4'-Dithiobisbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 4,4'-dithiobisbenzoic acid, a crucial disulfide-containing aromatic carboxylic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and potentially replicate its synthesis. This document outlines the most common synthetic pathway, including a detailed experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Introduction

This compound, also known as 4,4'-dithiodibenzoic acid, is a valuable organic compound characterized by a disulfide bond linking two para-substituted benzoic acid moieties. Its structure lends itself to applications in various scientific fields, including materials science, biochemistry, and pharmacology. The disulfide linkage provides a reversible covalent bond, which can be cleaved under reducing conditions, a property that is particularly useful in the design of drug delivery systems, self-healing polymers, and redox-responsive materials.

Primary Synthesis Route: Oxidation of 4-Mercaptobenzoic Acid

The most prevalent and straightforward method for the synthesis of this compound is the oxidation of its corresponding thiol precursor, 4-mercaptobenzoic acid. This reaction involves the formation of a disulfide bond between two molecules of 4-mercaptobenzoic acid.

A general reaction scheme is as follows:

Various oxidizing agents can be employed to facilitate this transformation. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product. Common oxidizing agents for this type of coupling include hydrogen peroxide, iodine, and atmospheric oxygen, often in the presence of a catalyst.

Experimental Protocols

While various oxidizing agents can be used, a common and effective method involves the use of a mild oxidant in an aqueous basic solution. The following protocol details a representative synthesis of this compound from 4-mercaptobenzoic acid.

Protocol 1: Oxidation with Hydrogen Peroxide in an Alkaline Medium

This protocol describes the synthesis of this compound via the oxidation of 4-mercaptobenzoic acid using hydrogen peroxide in an aqueous solution of sodium hydroxide.

Materials:

-

4-Mercaptobenzoic acid

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 4-mercaptobenzoic acid in a freshly prepared aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to fully deprotonate the carboxylic acid and thiol groups, typically 2 to 3 molar equivalents with respect to the 4-mercaptobenzoic acid. Stir the mixture at room temperature until a clear solution is obtained.

-

Oxidation: To the stirred solution, slowly add a slight molar excess of 30% hydrogen peroxide solution dropwise. The addition should be performed at a controlled temperature, typically between 0 and 10 °C, using an ice bath to manage any exothermicity of the reaction.

-

Reaction Monitoring: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

-

Precipitation of the Product: Once the reaction is complete, acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and cause the desired product, this compound, to precipitate out of the solution as a solid. The pH of the solution should be adjusted to be acidic (pH 2-3).

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 4-Mercaptobenzoic acid | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Typical Yield | > 90% | [2] |

| Purity (recrystallized) | > 99% (by HPLC) | [2] |

| Melting Point | 317-320 °C (decomposes) | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

Mandatory Visualization

The following diagrams illustrate the synthesis pathway of this compound and the initial step of synthesizing its precursor, 4-mercaptobenzoic acid.

Caption: Overall synthesis route from p-chlorobenzoic acid.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Physical Properties of Bis(4-carboxyphenyl) Disulfide

Introduction

Bis(4-carboxyphenyl) disulfide is an organic compound of interest in various fields, including materials science and drug development, due to the presence of both a reactive disulfide bond and functional carboxylic acid groups. Disulfide bonds are crucial in biological systems, particularly in protein structure and redox regulation.[1][2] The carboxylic acid moieties can be leveraged for further chemical modifications, influencing solubility and biological interactions.

This technical guide provides a summary of the physical properties of bis(4-carboxyphenyl) disulfide and its analogs. Direct experimental data for bis(4-carboxyphenyl) disulfide is not widely available in the public domain. Therefore, this guide also includes detailed experimental protocols for the determination of its key physical properties, which are essential for researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

Quantitative data on the physical properties of bis(4-carboxyphenyl) disulfide are not readily found in peer-reviewed literature or chemical databases. However, the properties of structurally similar diphenyl disulfide derivatives can provide valuable insights and estimations. The following table summarizes the available data for selected analogs.

| Property | Bis(4-chlorophenyl) disulfide | Bis(4-methoxyphenyl) disulfide | Bis(4-hydroxyphenyl) disulfide | Bis(4-methylphenyl) disulfide | Diphenyl disulfide |

| Molecular Formula | C₁₂H₈Cl₂S₂[3] | C₁₄H₁₄O₂S₂ | C₁₂H₁₀O₂S₂ | C₁₄H₁₄S₂[4] | C₁₂H₁₀S₂[5] |

| Molecular Weight | 287.23 g/mol [6] | 278.39 g/mol | 250.34 g/mol [7] | 246.40 g/mol [4] | 218.33 g/mol [5] |

| Melting Point (°C) | 71-74[3] | 41-45 | 150-154 | 48[4] | 61-62[5] |

| Appearance | Solid[3] | White solid[8] | White to light yellow powder/crystal | - | Colorless crystals[5] |

| Solubility | Soluble in ethanol, methanol, ethyl acetate, methylbenzene, chloroform, acetone[9] | - | Soluble in Methanol[7] | - | Soluble in diethyl ether, benzene, carbon disulfide, THF; Insoluble in water[5] |

| pKa (predicted) | - | - | 9.01 ± 0.26[7] | - | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound such as bis(4-carboxyphenyl) disulfide.

Melting Point Determination

The melting point is a fundamental physical property that provides information on the purity of a crystalline solid.

Methodology:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).

-

The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter, especially in the context of drug development, as it affects bioavailability.

Methodology:

-

A known amount of the solute (bis(4-carboxyphenyl) disulfide) is added to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached (i.e., no more solute dissolves).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For bis(4-carboxyphenyl) disulfide, the pKa of the carboxylic acid groups is a key parameter.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (typically water or a co-solvent system).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Spectral Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.[10]

Methodology:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

For ¹³C NMR, the spectrum reveals the different types of carbon atoms in the molecule.[11]

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]

Methodology:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.

-

The sample is placed in the path of the infrared beam.

-

The transmitted or reflected infrared radiation is detected, and a Fourier transform is applied to generate the spectrum.

-

Characteristic absorption bands are correlated to specific functional groups (e.g., O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and potentially a weak S-S stretch).[12]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Methodology:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

A cuvette is filled with the solvent to record a baseline (blank) spectrum.

-

The cuvette is then rinsed and filled with the sample solution.

-

The absorbance of the solution is measured over a range of UV and visible wavelengths.

-

The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the chromophores in the molecule. The disulfide bond itself can be a chromophore.[13]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like bis(4-carboxyphenyl) disulfide, incorporating the determination of its physical properties.

References

- 1. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]

- 2. A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(4-chlorophenyl) disulfide 97 1142-19-4 [sigmaaldrich.com]

- 4. bis(4-methylphenyl) disulfide [stenutz.eu]

- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 6. Bis(4-tert-butylphenyl) disulfide | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BIS(4-HYDROXYPHENYL)DISULFIDE | 15015-57-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. che.zju.edu.cn [che.zju.edu.cn]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Dithiobisbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dithiobisbenzoic acid, a crucial compound in various research and development applications, including its use as a linker in drug delivery systems and its role in the formation of self-assembled monolayers. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while spectral data for this compound is referenced in several databases, precise, experimentally verified peak lists are not always publicly available. The data presented here is a consolidation of available information and typical values for analogous structures.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to -S-S-) |

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton can be highly variable and may exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic Acid Carbon (-COOH) |

| ~142 | Aromatic Carbon (ipso- to -S-S-) |

| ~131 | Aromatic Carbon (ipso- to -COOH) |

| ~130 | Aromatic Carbon (ortho to -COOH) |

| ~126 | Aromatic Carbon (ortho to -S-S-) |

Note: Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the carboxylic acid carbon signal.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1300 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~540 | Weak | S-S stretch |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |

| ~250-260 | Data not readily available | Ethanol/Methanol | π → π* transition (aromatic system) |

| ~300-310 | Data not readily available | Ethanol/Methanol | n → σ* transition (disulfide bond) |

Note: The position and intensity of UV-Vis absorption bands can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling patterns of its ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the compound must be fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound and determine its absorption maxima.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for analysis is in the micromolar range (10⁻⁴ to 10⁻⁶ M).

-

-

Instrument Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Slit Width: 1-2 nm.

-

-

Data Acquisition and Processing:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation and quantitative analysis, it is recommended to acquire experimental data under controlled conditions.

Solubility of 4,4'-Dithiobisbenzoic Acid in Common Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dithiobisbenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed qualitative solubility information and robust experimental protocols to enable researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound, also known as 4,4'-dithiodibenzoic acid, is a disulfide-containing aromatic carboxylic acid. Its structure, comprising two benzoic acid moieties linked by a disulfide bond, dictates its physicochemical properties, including its solubility. The presence of two polar carboxylic acid groups suggests potential solubility in polar solvents, while the nonpolar aromatic rings and the disulfide bridge can influence its solubility in organic solvents. Understanding the solubility of this compound is crucial for various applications, including its use in the synthesis of metal-organic frameworks (MOFs), polymers, and as a linker in drug delivery systems.

Qualitative Solubility Data

While precise quantitative data is scarce, several sources provide qualitative descriptions of the solubility of this compound in common laboratory solvents. This information is summarized in the table below.

| Solvent | Common Abbreviation | Qualitative Solubility |

| Dimethylformamide | DMF | Slightly Soluble |

| Dimethyl sulfoxide | DMSO | Slightly Soluble |

| Methanol | MeOH | Slightly Soluble (solubility increases with heating) |

| Water | H₂O | Insoluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in a given solvent: the Gravimetric Method and UV-Vis Spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the dish or vial in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Allow the dish or vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on measuring the absorbance of a saturated solution and relating it to the concentration using a calibration curve.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sample Collection:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Follow step 3 from the Gravimetric Method to collect and filter a sample of the supernatant.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound.

Caption: General workflow for experimental solubility determination.

Conclusion

A Comprehensive Technical Guide to the Safe Handling of 4,4'-Dithiobisbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for 4,4'-Dithiobisbenzoic acid (CAS No. 1155-51-7). The information is compiled to ensure the safe use of this compound in a laboratory and research environment.

Chemical and Physical Properties

This compound is a disulfide-containing aromatic carboxylic acid. Its properties are summarized below.

| Property | Value |

| CAS Number | 1155-51-7 |

| Molecular Formula | C₁₄H₁₀O₄S₂[1][2] |

| Molecular Weight | 306.36 g/mol [1][3] |

| Appearance | Light yellow to pale orange solid[1] |

| Melting Point | 317-320°C (decomposes) |

| Boiling Point | 525.2°C at 760 mmHg |

| Flash Point | 271.4°C |

| Density | 1.53 g/cm³ |

| Solubility | Insoluble in water. |

| SMILES | O=C(O)c1ccc(SSc2ccc(C(=O)O)cc2)cc1[1] |

| InChI Key | GAMSSMZJKUMFEY-UHFFFAOYSA-N[1] |

Hazard Identification and Classification

Potential Hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

-

Allergic Skin Reaction: May cause an allergic skin reaction.[4]

GHS Pictograms (Anticipated):

| Pictogram | Hazard Class |

| ! | Irritant, Skin Sensitizer |

Hazard and Precautionary Statements (Anticipated):

| Code | Statement |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction.[4] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Toxicological and Ecotoxicological Data

| Data Point | Value |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Carcinogenicity | Not classified as a carcinogen |

| Ecotoxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. The safety data presented in Safety Data Sheets are typically derived from standardized tests (e.g., OECD guidelines) for chemical hazard assessment. These tests are conducted under controlled laboratory conditions to determine endpoints such as skin and eye irritation potential, sensitization, and acute toxicity.

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

Detailed Handling and Storage Procedures

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[5]

-

Container: Keep the container tightly closed and sealed.

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described above.

-

Containment and Cleanup: Moisten the spilled solid to prevent dusting and then carefully sweep or scoop it into a suitable container for disposal.[6] Avoid creating dust clouds.

-

Environmental Precautions: Do not let the product enter drains.[6]

Disposal Considerations

-

Waste Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

-

Contaminated Packaging: Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. The user is solely responsible for all precautions necessary for the safe handling and use of this compound.

References

- 1. This compound, Technical Grade | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1155-51-7|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers of 4,4'-Dithiobisbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiobisbenzoic acid (DTBA) is a disulfide-containing aromatic carboxylic acid. Its unique structure, featuring a redox-responsive disulfide bond and terminal carboxylic acid groups, makes it a valuable building block in various scientific and biomedical applications. The disulfide linkage can be cleaved under reducing conditions, such as the high glutathione concentrations found within the intracellular environment of cancer cells, making it an attractive component for targeted drug delivery systems. The carboxylic acid moieties provide convenient handles for conjugation to other molecules, such as drugs, polymers, and targeting ligands, or for anchoring to surfaces to form self-assembled monolayers (SAMs).

This technical guide provides an overview of commercial suppliers of this compound, its physicochemical properties, and detailed experimental protocols for its application in redox-responsive drug delivery, self-assembled monolayers, and bioconjugation.

Commercial Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically in technical grade or with higher purity for research and development purposes. The quality and specifications can vary between suppliers, and it is crucial for researchers to consult the Certificate of Analysis (CoA) for specific lot information.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| Alfa Chemistry | ACM1155517 | 96% | In Stock |

| Santa Cruz Biotechnology | sc-227375 | - | In Stock |

| CymitQuimica | TR-D494200 | Technical Grade | In Stock |

| ChemicalBook | CB7258043 | 99% | In Stock |

| BLD Pharm | BD17738 | - | In Stock |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1155-51-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2] |

| Molecular Weight | 306.36 g/mol | [3] |

| Appearance | Pale yellow to pale orange solid | [2] |

| Melting Point | 317-320 °C (decomposes) | [2][3] |

| Boiling Point | 525.2 °C at 760 mmHg (Predicted) | [2][3] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO. |

Applications and Experimental Protocols

The versatile structure of this compound lends itself to several advanced applications in research and drug development.

Redox-Responsive Drug Delivery

The disulfide bond in DTBA is stable in the oxidative extracellular environment but is readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH).[4] This property is exploited in the design of "smart" drug delivery systems that release their therapeutic payload specifically within target cells, such as cancer cells.

Experimental Workflow: Formulation of Redox-Responsive Nanoparticles

References

Stability and Storage of 4,4'-Dithiobisbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4'-Dithiobisbenzoic acid (DTBA). Understanding the stability profile of DTBA is critical for its effective use in research and development, ensuring the accuracy and reproducibility of experimental results. This document outlines the key factors influencing its stability, provides recommendations for storage, and presents a general protocol for stability assessment.

Introduction to this compound

This compound is a symmetrical aromatic disulfide. The disulfide bond (-S-S-) is the most reactive site in the molecule and is susceptible to cleavage under various conditions, which is the primary driver of its instability. Its structural isomer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), is widely studied for its reaction with thiols. While specific stability data for DTBA is less abundant, the chemical principles governing the stability of the disulfide bond are transferable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1155-51-7[1] |

| Molecular Formula | C14H10O4S2[1] |

| Molecular Weight | 306.36 g/mol [2] |

| Appearance | White to Pale Yellow to Pale Orange Solid[3][4] |

| Melting Point | 317-320°C (decomposes)[2][3][5] |

| Solubility | Slightly soluble in DMF, DMSO, and Methanol (with heating)[2] |

| pKa | 3.58 ± 0.10 (Predicted)[2] |

Stability Profile

The stability of this compound is influenced by several factors, both in its solid state and in solution.

Solid-State Stability

In its solid form, this compound is relatively stable. However, to ensure long-term stability and prevent degradation, it is crucial to store it under appropriate conditions.

Solution Stability

The stability of DTBA in solution is significantly affected by factors such as pH, temperature, light, and the presence of reducing or oxidizing agents. The disulfide bond is prone to nucleophilic attack, and its degradation can be accelerated in solution.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended.

Solid Form

| Condition | Recommendation | Rationale |

| Temperature | Room temperature or -20°C Freezer[2][5][6] | Reduces the rate of potential solid-state degradation reactions. |

| Atmosphere | Sealed in a dry, inert atmosphere[6] | Protects from moisture and oxidation. |

| Light | Protect from light | Minimizes the risk of photodegradation. |

In Solution

For optimal stability, solutions of this compound should be prepared fresh before use. If short-term storage is necessary, the following conditions are advised.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Slows down the rate of degradation in solution. |

| Light | Store in amber vials or protect from light | Prevents photodegradation. |

| pH | Acidic to neutral pH | The disulfide bond is generally more stable at lower pH. |

| Degassing | Use deoxygenated solvents | Minimizes oxidation of the disulfide bond. |

Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the disulfide bond. This can occur through several mechanisms, including reduction and nucleophilic attack.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Caption: Experimental workflow for a forced degradation study.

Materials

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Reducing agent (e.g., dithiothreitol)

-

HPLC system with UV detector

-

LC-MS system for identification of degradation products

Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.

-

Stress Sample Preparation:

-

pH: Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, and basic).

-

Temperature: Incubate aliquots of the solution at various temperatures (e.g., ambient, 40°C, 60°C).

-

Light: Expose aliquots to UV and visible light, while keeping control samples in the dark.

-

Oxidation: Add a small amount of an oxidizing agent to the solution.

-

Reduction: Add a reducing agent to the solution.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a common starting point. UV detection should be set at a wavelength where this compound has significant absorbance.

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and characterize any major degradation products using LC-MS.

-

Determine the degradation rate constant and half-life under each condition.

-

Conclusion

While this compound is a relatively stable solid, its stability in solution is a critical consideration for its use in scientific research. By understanding the factors that influence its degradation and by adhering to the recommended storage conditions, researchers can ensure the reliability and accuracy of their experiments. For applications requiring high stability in solution, it is imperative to perform stability studies under the specific experimental conditions to be used.

References

- 1. scbt.com [scbt.com]

- 2. This compound, Technical Grade | 1155-51-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, Technical Grade | CymitQuimica [cymitquimica.com]

- 5. This compound, Technical Grade CAS#: 1155-51-7 [m.chemicalbook.com]

- 6. 1155-51-7|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Utilizing 4,4'-Dithiobisbenzoic Acid for the Formation of Carboxyl-Terminated Self-Assembled Monolayers on Gold Surfaces

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) provide a robust and straightforward method for modifying surfaces at the molecular level. The spontaneous organization of organosulfur compounds on noble metal surfaces, particularly gold, has become a cornerstone of nanotechnology, with applications ranging from corrosion prevention to advanced biosensors. 4,4'-Dithiobisbenzoic acid is a disulfide-containing molecule that serves as a precursor for forming well-ordered SAMs of 4-mercaptobenzoic acid (MBA) on gold substrates. Upon exposure to the gold surface, the disulfide bond cleaves, leading to the formation of two sulfur-gold bonds per molecule. The resulting monolayer exposes a terminal carboxylic acid group, rendering the surface hydrophilic and providing a versatile chemical handle for the covalent immobilization of biomolecules, such as proteins, enzymes, and antibodies. This functionality is particularly valuable in the development of biosensors, platforms for studying cell adhesion, and in drug delivery systems.

The aromatic nature of the MBA backbone contributes to the formation of a rigid and densely packed monolayer, which exhibits high stability.[1] The terminal carboxylic acid groups can be deprotonated in response to changes in pH, allowing for tunable control over the surface charge and electrostatic interactions at the solid-liquid interface.[2] This application note provides detailed protocols for the formation of these SAMs and summarizes key characterization data.

Quantitative Characterization Data

The formation and quality of SAMs are assessed using various surface-sensitive techniques. While data for this compound itself is often reported after its assembly as 4-mercaptobenzoic acid (MBA), the following tables summarize typical quantitative values obtained for MBA and related aromatic SAMs on gold.

Table 1: Ellipsometric Thickness and Contact Angle Measurements

| Adsorbate Molecule | Ellipsometric Thickness (Å) | Advancing Water Contact Angle (θₐ) |

| Thiophenol (TP) | 6 ± 1 | 67° ± 2° |

| 4-Mercaptophenol (MP) | 8 ± 1 | 60° ± 2° |

| 4-Mercaptobenzoic Acid (MBA) | 10 ± 1 | <15° |

| 4-Mercaptophenylboronic Acid (MPBA) | 8 ± 1 | 45° ± 2° |

Data sourced from studies on aromatic thiols on gold, primarily for comparative purposes.[3][4] The low contact angle for MBA indicates a hydrophilic surface, consistent with the presence of terminal carboxylic acid groups.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for MBA SAMs

| Element | XPS Peak | Binding Energy (eV) | Notes |

| Sulfur | S 2p₃/₂ | ~162.0 | Indicates thiolate species bound to gold. |

| Sulfur | S 2p₁/₂ | ~163.2 | Spin-orbit splitting component. |

| Carbon | C 1s | ~284.7 | Aromatic C-C/C-H bonds. |

| Carbon | C 1s | ~288.5 | Carboxyl (O=C-O) carbon. |

| Oxygen | O 1s | ~532.0 | Carboxyl oxygen atoms. |

| Gold | Au 4f₇/₂ | ~84.0 | Gold substrate. |

Binding energies are approximate and can vary slightly based on instrument calibration and surface conditions.[3][5]

Visualized Mechanisms and Workflows

SAM Formation Mechanism

The diagram below illustrates the process by which this compound molecules in solution form a dense, ordered monolayer of 4-mercaptobenzoic acid on a gold substrate.

Experimental Workflow

This flowchart outlines the complete experimental procedure for preparing and characterizing the SAMs.

Detailed Experimental Protocols

This section provides a step-by-step methodology for forming high-quality SAMs of 4-mercaptobenzoic acid on gold surfaces. A clean environment is crucial for preventing contamination.

1. Materials and Reagents

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound (CAS 1155-51-7)

-

200-proof Ethanol (absolute, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Dry nitrogen gas

-

Glass scintillation vials with caps

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

2. Gold Substrate Preparation (Piranha Etch - EXTREME CAUTION)

Safety Warning: Piranha solution is a highly corrosive and energetic oxidizer that reacts violently with organic materials. It must be handled with extreme caution inside a fume hood, using appropriate personal protective equipment (lab coat, thick chemical-resistant gloves, and a full-face shield).

-

Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Never add H₂O₂ to H₂SO₄. The solution will become very hot.

-

Using tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of dry nitrogen gas. The gold surface should be hydrophilic and ready for immediate use.

3. SAM Formation Protocol

-

Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.[2]

-

Place the clean, dry gold substrates into individual glass vials.

-

Dispense enough of the 1 mM thiol solution into each vial to completely submerge the substrate.

-

To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the vial with nitrogen gas before sealing tightly with a cap.

-

Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a vibration-free environment. Longer immersion times generally lead to more ordered and densely packed monolayers.

4. Post-Formation Rinsing and Drying

-

After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh absolute ethanol for 15-20 seconds to remove any non-chemisorbed (physisorbed) molecules.

-

For carboxyl-terminated thiols, an optional sonication step in fresh solvent for 1-2 minutes can help remove loosely bound material.

-

Dry the substrates under a gentle stream of dry nitrogen gas.

-

Store the modified substrates in a clean, dry environment (e.g., a petri dish or desiccator) until characterization or further use.

Key Characterization Methodologies

-

Contact Angle Goniometry: This technique measures the angle a droplet of liquid (typically water) makes with the surface. It provides a rapid assessment of surface hydrophilicity or hydrophobicity, which is indicative of the terminal functional group of the SAM.[3]

-

Spectroscopic Ellipsometry: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. It is a non-destructive method to confirm monolayer formation and measure its thickness with angstrom-level precision.[6]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. It is used to confirm the presence of sulfur bonded to gold and the integrity of the carboxyl functional group.[3][5]

-

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are used to study the barrier properties of the SAM. A well-formed, dense monolayer will block the access of redox probes in solution to the gold electrode surface, which can be quantified by an increase in charge-transfer resistance (Rct) in EIS measurements.[7] CV can also be used to study the protonation/deprotonation of the terminal acid groups.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: Functionalization of Nanoparticles with 4,4'-Dithiobisbenzoic Acid

Introduction

The surface functionalization of nanoparticles is a critical process for tailoring their properties for a wide range of applications in nanomedicine, diagnostics, and drug delivery.[1][2] Modifying nanoparticle surfaces can enhance their stability, biocompatibility, and targeting specificity.[3][4] 4,4'-Dithiobisbenzoic acid is a bifunctional linker molecule ideal for this purpose. Its disulfide bond can be cleaved to form two thiol groups that readily bind to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). This leaves a terminal carboxylic acid group exposed, which alters the surface charge and provides a reactive handle for the covalent attachment of biomolecules like proteins, peptides, or drugs.[2]

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound, including methods for purification and characterization.

Principle of Functionalization

The functionalization process occurs in two main stages. First, the disulfide bridge in this compound is reduced to yield two molecules of 4-mercaptobenzoic acid (4-MBA). This reduction is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to prevent nanoparticle aggregation.[5] Subsequently, the resulting thiol (-SH) groups spontaneously form a strong covalent bond with the surface of the gold nanoparticles via a ligand exchange reaction, displacing the original stabilizing ligands (e.g., citrate). This self-assembly process results in a dense monolayer of 4-MBA on the nanoparticle surface, with the carboxylic acid (-COOH) groups oriented outwards.

Experimental Protocol

This protocol details the steps for functionalizing citrate-stabilized gold nanoparticles with this compound.

1. Materials and Equipment

-

Nanoparticles: Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.

-

Ligand: this compound (C₁₄H₁₀O₄S₂)[6]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Solvents: Ethanol, Deionized (DI) water

-

Buffers: Phosphate-buffered saline (PBS) or other suitable buffers for final resuspension.

-

Equipment:

-

Magnetic stirrer and stir bars

-

pH meter

-

Microcentrifuge

-

Sonicator

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Transmission Electron Microscope (TEM)

-

2. Preparation of Solutions

-

Ligand Stock Solution (1 mM):

-

Dissolve 3.06 mg of this compound in 10 mL of ethanol.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

-

TCEP Stock Solution (10 mM):

-

Dissolve 2.87 mg of TCEP-HCl in 1 mL of DI water.

-

Prepare this solution fresh before use.

-

-

AuNP Suspension:

-